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Compound of Interest

Compound Name: (1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for (1S)-(+)-
Neomenthyl acetate, a significant chiral compound in flavor, fragrance, and pharmaceutical

research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectral properties, along with the experimental protocols for these analyses, tailored for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
(1S)-(+)-Neomenthyl acetate is a monoterpenoid ester with the chemical formula C₁₂H₂₂O₂

and a molecular weight of 198.30 g/mol .[1][2] Its structure is characterized by a cyclohexane

ring with methyl and isopropyl substituents, and an acetate group, conferring its characteristic

minty aroma.

Systematic Name: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of

organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for

(1S)-(+)-Neomenthyl acetate.

Table 1: ¹H NMR Spectroscopic Data for (1S)-(+)-Neomenthyl Acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in a

readily summarizable

format in the provided

search results.

Table 2: ¹³C NMR Spectroscopic Data for (1S)-(+)-Neomenthyl Acetate

Chemical Shift (δ) ppm Assignment

Data not available in a readily summarizable

format in the provided search results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (1S)-(+)-Neomenthyl acetate is characterized by the presence of a strong ester

carbonyl stretch.

Table 3: Key IR Absorption Bands for (1S)-(+)-Neomenthyl Acetate

Wavenumber (cm⁻¹) Functional Group

~1740 C=O (Ester carbonyl stretch)

~1240 C-O (Ester stretch)

2850-2960 C-H (Alkyl stretch)

Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data.

4.1. NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of (1S)-(+)-Neomenthyl acetate is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of (1S)-(+)-Neomenthyl acetate in

about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. The use of deuterated solvents is essential to avoid large solvent signals in the

¹H NMR spectrum.[3]

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance signal-to-noise. A larger number of scans is usually required due to

the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

4.2. IR Spectroscopy Protocol

The IR spectrum of (1S)-(+)-Neomenthyl acetate can be obtained using the following protocol:

Sample Preparation (Thin Film Method):
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As (1S)-(+)-Neomenthyl acetate is a liquid at or near room temperature, the thin film

method is suitable.[4]

Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g.,

NaCl or KBr).[5]

Gently press the plates together to form a thin, uniform film. Avoid applying excessive

pressure to prevent damage to the plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g.,

CO₂, H₂O) or plate absorptions.

Place the sample-containing salt plates in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Experimental Workflow Visualization
The logical flow for the spectroscopic analysis of (1S)-(+)-Neomenthyl acetate is depicted

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1199892?utm_src=pdf-body
http://www.thegoodscentscompany.com/data/rw1137731.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/product/b1199892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Results

(1S)-(+)-Neomenthyl acetate

Dissolve in Deuterated Solvent Prepare Thin Film on Salt Plates

NMR Spectrometer FTIR Spectrometer

Acquire & Process NMR Data
(¹H, ¹³C) Acquire & Process IR Data

Structure Elucidation &
Functional Group Identification

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of (1S)-(+)-Neomenthyl Acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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